

OICR-41103: A Technical Guide to its Selectivity and Potency

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For Researchers, Scientists, and Drug Development Professionals

Introduction

OICR-41103 is a potent and selective chemical probe for the WD40 (WDR) domain of DDB1 and CUL4 associated factor 1 (DCAF1).[1] DCAF1 is a crucial substrate receptor for the CRL4 (Cullin-RING Ligase 4) E3 ubiquitin ligase complex, a key player in cellular protein homeostasis.[1][2] This complex, comprising Cullin 4 (CUL4A or CUL4B), DDB1, and RBX1, is responsible for ubiquitinating specific substrate proteins, targeting them for proteasomal degradation. The DCAF1 WDR domain is also hijacked by lentiviral accessory proteins, such as Vpr, to induce the degradation of host antiviral factors, making it a compelling target for therapeutic intervention in oncology and virology.[1][2] OICR-41103 was developed from a previously identified DCAF1 ligand, OICR-8268, and exhibits enhanced binding affinity and cellular activity.[1] This guide provides an in-depth overview of the selectivity and potency of OICR-41103, along with the experimental methodologies used for its characterization.

Data Presentation: Potency and Selectivity of OICR-41103

The potency and selectivity of **OICR-41103** have been rigorously evaluated through a series of biochemical and cellular assays. The data are summarized in the tables below for clear comparison.



Table 1: Potency of OICR-41103 in Biochemical and

Cellular Assavs

Assay Type	Description	Target	Value	Units
Surface Plasmon Resonance (SPR)	Measures binding affinity in a cell-free system.	DCAF1 WDR Domain	~1	nM (KD)
Homogeneous Time-Resolved Fluorescence (HTRF)	Measures the displacement of full-length Vpr protein from the DCAF1 WDR domain.	DCAF1 WDR Domain	54 ± 10	nM (IC50)
Cellular Thermal Shift Assay (CETSA)	Measures target engagement in cells by assessing thermal stabilization of the protein.	DCAF1 WDR Domain in NCI- H460 cells	167	nM (EC50)
NanoBRET Assay	Measures target engagement in cells by assessing the displacement of a fluorescent tracer.	DCAF1 WDR Domain in HEK293T cells	126.7	nM (EC50)

Table 2: Selectivity Profile of OICR-41103

OICR-41103 was tested against a panel of six other WDR domain-containing proteins to assess its selectivity. The compound showed no significant binding to these off-targets at concentrations up to 20 μ M.[1]



Off-Target Protein	Protein Family/Function	Result
WDR61	WDR domain-containing protein	No significant binding
PAFAH1B1	WDR domain-containing protein	No significant binding
FBXW7	F-box/WD repeat-containing protein 7	No significant binding
WDR92	WDR domain-containing protein	No significant binding
WDR5	WDR domain-containing protein 5	No significant binding
DDB1	Damage-specific DNA-binding protein 1	No significant binding

A negative control enantiomer, **OICR-41103**N, was also tested and showed significantly reduced activity, further confirming the specific action of **OICR-41103**.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Surface Plasmon Resonance (SPR)

- Objective: To determine the binding affinity (KD) of OICR-41103 to the DCAF1 WDR domain.
- Methodology:
 - The DCAF1 WDR domain protein was immobilized on the surface of an SPR sensor chip.
 - A dilution series of **OICR-41103** was prepared in a suitable running buffer.
 - The compound solutions were flowed over the sensor chip surface.



- The binding of OICR-41103 to the immobilized DCAF1 was monitored in real-time by detecting changes in the refractive index at the surface.
- The association and dissociation rates were measured, and the equilibrium dissociation constant (KD) was calculated from these rates.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

- Objective: To measure the ability of OICR-41103 to displace the viral Vpr protein from the DCAF1 WDR domain.
- Methodology:
 - Recombinant DCAF1 WDR domain and full-length Vpr protein were used.
 - One of the binding partners was labeled with a donor fluorophore (e.g., Europium cryptate)
 and the other with an acceptor fluorophore (e.g., d2).
 - In the absence of an inhibitor, the interaction between DCAF1 and Vpr brings the donor and acceptor fluorophores into close proximity, resulting in a high FRET signal upon excitation of the donor.
 - OICR-41103 was serially diluted and incubated with the protein complex.
 - The displacement of Vpr by **OICR-41103** leads to a decrease in the FRET signal.
 - The IC50 value was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

- Objective: To confirm the engagement of OICR-41103 with the DCAF1 WDR domain in a cellular context.[1]
- Methodology:
 - NCI-H460 cells stably expressing a HiBiT-tagged DCAF1 WDR domain were cultured.[1]



- The cells were treated with various concentrations of **OICR-41103** or a vehicle control.
- The treated cells were heated to a specific temperature to induce protein denaturation.
- Cells were lysed, and the soluble fraction was separated from the aggregated proteins by centrifugation.
- The amount of soluble HiBiT-tagged DCAF1 WDR domain was quantified using a luminescent detection reagent.
- The EC50 value was calculated based on the concentration-dependent thermal stabilization of the DCAF1 WDR domain by OICR-41103.[1]

NanoBRET Assay

- Objective: To quantify the cellular target engagement of OICR-41103.[1]
- Methodology:
 - HEK293T cells were co-transfected with constructs expressing an N-terminally NanoLuc
 (NL)-tagged DCAF1 WDR domain and a fluorescently labeled DCAF1 tracer.[3]
 - The cells were treated with a range of concentrations of OICR-41103 or its inactive enantiomer, OICR-41103N.[3]
 - The binding of the fluorescent tracer to the NL-DCAF1 fusion protein results in Bioluminescence Resonance Energy Transfer (BRET).
 - OICR-41103 competes with the tracer for binding to the DCAF1 WDR domain, leading to a
 dose-dependent decrease in the BRET signal.[3]
 - The BRET ratio was measured, and the EC50 value was determined from the concentration-response curve.[3]

Visualizations Signaling Pathway and Experimental Workflows

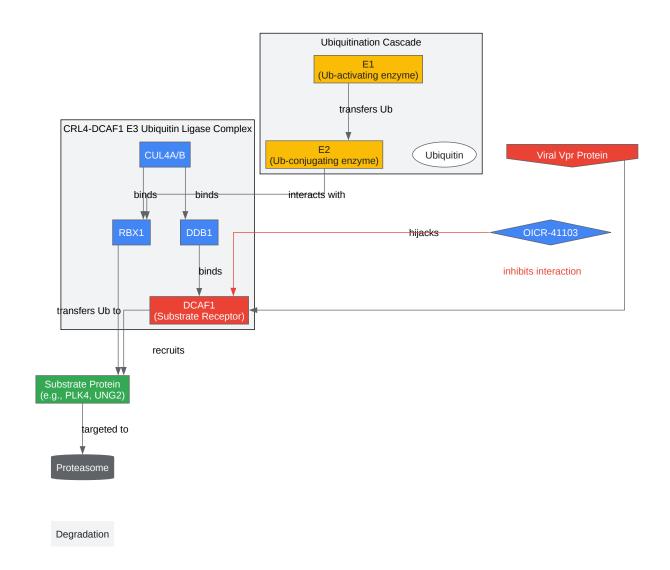




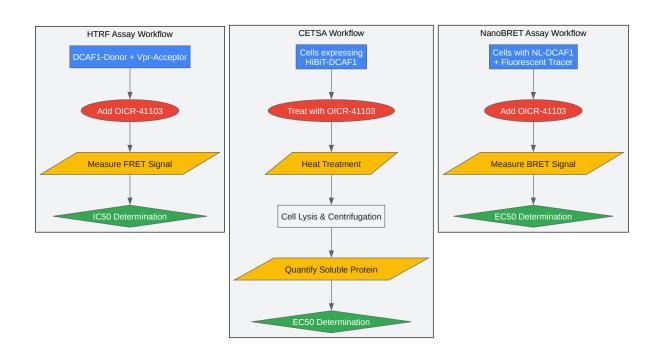


The following diagrams illustrate the DCAF1 signaling pathway and the workflows of the key experimental assays used to characterize **OICR-41103**.









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